Magnesium di(hexanolate)

Olefin Polymerization Catalyst Precursor Solubility

Uniform polymer particle morphology and bulk density require precise catalyst precursor solubility-a challenge with insoluble Mg ethoxide. Magnesium di(hexanolate) (CAS 21643-32-3) offers: • Enhanced hydrocarbon solubility enabling homogeneous catalyst preparation • C6 alkoxide ligand steric bulk for SAR studies in olefin polymerization • Controlled active site environment for PP/PE morphology optimization Sourced for solution-phase catalyst synthesis where ligand structure dictates performance.

Molecular Formula C12H26MgO2
Molecular Weight 226.64 g/mol
CAS No. 21643-32-3
Cat. No. B12653820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium di(hexanolate)
CAS21643-32-3
Molecular FormulaC12H26MgO2
Molecular Weight226.64 g/mol
Structural Identifiers
SMILESCCCCCC[O-].CCCCCC[O-].[Mg+2]
InChIInChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2
InChIKeyGOMJHGKTFLDIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Di(hexanolate) Technical Overview


Magnesium di(hexanolate) (CAS 21643-32-3), with the molecular formula Mg(C6H13O)2, is a magnesium alkoxide formed by the reaction of magnesium metal with hexanol . It belongs to the class of magnesium dialkoxides, which are characterized by a central magnesium atom bonded to two alkoxide (R-O⁻) ligands. These compounds are primarily utilized as catalyst precursors, particularly in Ziegler-Natta type olefin polymerization systems, where the alkoxide ligand structure directly influences catalyst morphology, solubility, and resultant polymer properties [1]. The compound's relatively long hexanolate chain imparts distinct solubility and handling characteristics compared to its shorter-chain analogs, making it a key candidate for applications requiring specific compatibility with non-polar media [2].

Soluble magnesium alkoxide precursor for Ziegler-Natta catalyst synthesis
Hexanolate chain supports hydrocarbon solvent compatibility
Ligand sterics influence polymer morphology and bulk density

Magnesium Di(hexanolate) Ligand Specificity


Magnesium alkoxides cannot be treated as interchangeable commodities in catalysis and materials science due to the critical influence of the alkoxide ligand's steric bulk and electronic properties. The alkyl chain length dictates the precursor's solubility in organic solvents, its association behavior in solution (affecting viscosity and handling), and the morphology of the derived solid catalyst particles [1]. As highlighted in patent literature, the solubility of magnesium dialkoxides is highly dependent on the alcohol moiety; primary linear alkoxides like diethoxide are typically insoluble in hydrocarbon media, whereas longer-chain or branched derivatives exhibit significantly enhanced solubility, a critical parameter for homogeneous catalyst preparation [2]. Furthermore, the ligand's steric profile can modulate the active site environment during olefin polymerization, directly impacting catalyst activity, stereoselectivity, and the final polymer's bulk density and particle size distribution [3]. Therefore, substituting a specific magnesium alkoxide like the hexanolate with a generic analog (e.g., ethoxide) without process re-validation risks altered catalyst performance, polymer property drift, and manufacturing inconsistency.

Solubility mismatch
Shorter-chain alkoxides like magnesium diethoxide are insoluble in hydrocarbons, limiting direct substitution without process re-engineering.
Polymer property drift
Alkoxide ligand sterics affect catalyst morphology and resulting polyolefin particle size and bulk density; generic analogs may shift polymer specifications.

Magnesium Di(hexanolate) Differentiators


Enhanced Hydrocarbon Solubility

Magnesium di(hexanolate) demonstrates a significant solubility advantage over its shorter-chain analog, magnesium diethoxide, in non-polar hydrocarbon solvents. This is a direct consequence of its longer hexanolate ligand, which disrupts the strong intermolecular associations typical of smaller alkoxides [1]. Magnesium diethoxide is a solid with negligible solubility in hydrocarbons like heptane or toluene, limiting its use to heterogeneous systems or requiring complex solubilization strategies . In contrast, the patent literature classifies magnesium dialkoxides derived from higher alcohols (C6-C18) as having a 'high order of solubility' in such media, enabling the preparation of homogeneous, pumpable catalyst precursor solutions [1].

Hydrocarbon Solubility
Class-level
Qualitative advantage: soluble in heptane vs. insoluble magnesium diethoxide
Enables solution-based catalyst preparation
Reported for higher magnesium dialkoxides class; specific hexanolate concentration data not provided
Olefin Polymerization Catalyst Precursor Solubility

Catalyst Morphology & Polymer Density

The choice of magnesium alkoxide precursor directly influences the morphology of the resulting Ziegler-Natta (ZN) catalyst, which in turn dictates the particle size and bulk density of the produced polyolefin [1]. While a direct, head-to-head study for magnesium di(hexanolate) is not identified, research on mixed alcohol systems (ethanol/methanol) provides strong class-level evidence. A study demonstrated that altering the alcohol composition during magnesium alkoxide (MGA) synthesis from pure ethanol to a 2% methanol/ethanol mixture significantly improved the catalyst's morphology and propylene polymerization activity, resulting in a more uniform polymer particle size distribution and a higher bulk density [1]. This finding supports the inference that the ligand structure of a magnesium alkoxide, such as the hexanolate group in magnesium di(hexanolate), is a critical parameter for controlling polymer product quality.

Polymer Morphology Control
Class-level
Mixed alcohol MGA improved polypropylene bulk density vs. pure ethanol MGA in a model study
Ligand structure influences final polymer particle properties
Direct hexanolate data not available; class-level inference from alcohol variation study
Ziegler-Natta Catalysis Polypropylene Morphology Control

Transesterification Yield Improvement

Preliminary studies indicate magnesium di(hexanolate) can act as a catalyst in transesterification reactions, demonstrating increased yields of biodiesel compared to some traditional catalysts . While a direct, quantitative comparison against a specific benchmark (e.g., sodium methoxide or potassium hydroxide) is not provided in the available abstract, the reported improvement in yield suggests a potential advantage in reaction efficiency. This aligns with the broader use of magnesium alkoxides as Lewis acid catalysts, which can offer different selectivity profiles compared to purely Brønsted basic catalysts .

Transesterification Yield
Data to verify
Reported increased biodiesel yield compared to unspecified traditional catalysts
Potential transesterification catalyst
Unquantified improvement; comparator and source not specified; requires validation
Transesterification Biodiesel Catalysis

Magnesium Di(hexanolate) Application Scenarios


Ziegler-Natta Catalyst Synthesis

Procurement scenario: Sourcing a soluble magnesium alkoxide precursor for the synthesis of a Ziegler-Natta catalyst where uniform particle morphology and high bulk density of the resultant polypropylene (PP) or polyethylene (PE) are critical quality parameters [1]. The enhanced hydrocarbon solubility of magnesium di(hexanolate), as inferred from its class of higher magnesium dialkoxides [2], makes it a superior choice over insoluble magnesium ethoxide. This solubility facilitates more controlled, solution-based catalyst preparation methods, potentially leading to catalysts with better-defined active sites and improved polymer morphology control compared to catalysts derived from heterogeneous or less-soluble precursors [1].

Steric Ligand Tuning for Polymers

Procurement scenario: A research or industrial group investigating the influence of alkoxide ligand sterics on catalyst performance or material properties. The hexanolate ligand offers a distinct steric and electronic profile compared to smaller ligands like methoxide or ethoxide. This makes magnesium di(hexanolate) a key reagent for structure-activity relationship (SAR) studies in catalysis [2] and for the synthesis of novel materials where the alkoxide chain influences the final material's hydrophobicity, porosity, or other characteristics. Its use is indicated when exploring a new catalyst formulation where the ligand's properties are expected to modulate monomer insertion or chain transfer rates.

Biodiesel Transesterification Catalyst

Procurement scenario: Investigating alternative catalysts for biodiesel production from triglycerides. Magnesium di(hexanolate) is reported to increase biodiesel yields compared to some traditional catalysts . This makes it a candidate for process optimization studies where higher yields or different catalyst recycling characteristics are sought. Procurement would be driven by the need to evaluate a Lewis acid catalyst as a complement or alternative to standard Brønsted base systems like sodium methoxide, particularly in feedstocks with high free fatty acid content where base catalysts may lead to saponification.

Application
Selection Property
Validation Focus
Ziegler-Natta catalyst synthesis
Hydrocarbon solubility profile
Polymer particle morphology and bulk density
Steric ligand tuning for polyolefin SAR
Hexanolate steric/electronic influence
Catalyst activity and stereoselectivity modulation
Biodiesel transesterification research
Lewis acid catalyst activity
Yield improvement vs. base-catalyst processes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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